molecular formula C24H30N2O10 B12639384 (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone

Cat. No.: B12639384
M. Wt: 506.5 g/mol
InChI Key: DZKRVNAECFULFS-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methanone group, which is further connected to a dimethoxy-phenyl and a hydroxy-dimethoxy-benzyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then functionalized with the methanone group using reagents like acyl chlorides or anhydrides.

    Attachment of Aromatic Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The methanone group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids under acidic or basic conditions.

Major Products

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone may be studied for its potential interactions with biological macromolecules. Its ability to undergo various chemical reactions makes it a candidate for probing biochemical pathways.

Medicine

In medicine, this compound could be explored for its pharmacological properties. The presence of multiple functional groups suggests potential activity as a drug or drug precursor, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals. Its unique structure may impart desirable properties to the final products.

Mechanism of Action

The mechanism of action of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The piperazine ring and aromatic groups could facilitate binding to specific molecular targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-benzyl)-piperazin-1-yl]-methanone
  • (3,4-Dimethoxy-phenyl)-[4-(3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone
  • (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-phenyl)-piperazin-1-yl]-methanone

Uniqueness

The uniqueness of (3,4-Dimethoxy-phenyl)-[4-(4-hydroxy-3,5-dimethoxy-benzyl)-piperazin-1-yl]-methanone lies in its specific combination of functional groups and structural features. The presence of both methoxy and hydroxy groups on the aromatic rings, along with the piperazine core, provides a distinct set of chemical properties and potential reactivity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H30N2O10

Molecular Weight

506.5 g/mol

IUPAC Name

(3,4-dimethoxyphenyl)-[4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]piperazin-1-yl]methanone;oxalic acid

InChI

InChI=1S/C22H28N2O6.C2H2O4/c1-27-17-6-5-16(13-18(17)28-2)22(26)24-9-7-23(8-10-24)14-15-11-19(29-3)21(25)20(12-15)30-4;3-1(4)2(5)6/h5-6,11-13,25H,7-10,14H2,1-4H3;(H,3,4)(H,5,6)

InChI Key

DZKRVNAECFULFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=C(C(=C3)OC)O)OC)OC.C(=O)(C(=O)O)O

Origin of Product

United States

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